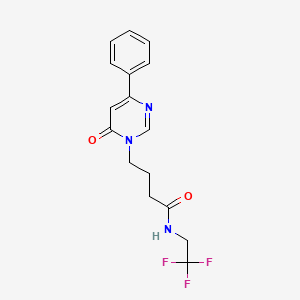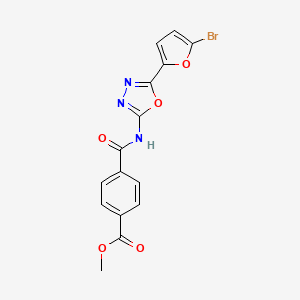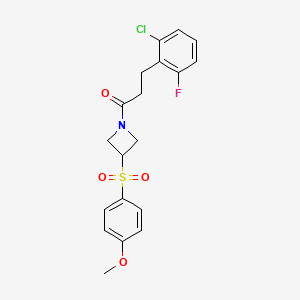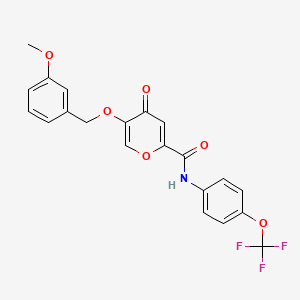
4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide is a synthetic organic compound characterized by a pyrimidine ring substituted with a phenyl group and a butanamide chain. The presence of a trifluoroethyl group adds to its unique chemical properties, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide typically involves multi-step organic reactions:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Butanamide Chain: The butanamide chain is attached through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution, where a trifluoroethyl halide reacts with the amide nitrogen.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted amides or thioamides.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its trifluoroethyl group is known to enhance metabolic stability and bioavailability.
Industry
In the industrial sector, it may be used in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity, while the pyrimidine ring facilitates interactions with nucleic acids or proteins. The phenyl group contributes to hydrophobic interactions, stabilizing the compound within its target site.
相似化合物的比较
Similar Compounds
4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide: Lacks the trifluoroethyl group, resulting in different chemical properties and biological activities.
N-(2,2,2-trifluoroethyl)butanamide: Lacks the pyrimidine ring, affecting its interaction with biological targets.
4-phenylpyrimidin-1(6H)-yl derivatives: Variations in the substituents on the pyrimidine ring can lead to different reactivity and applications.
Uniqueness
The combination of the pyrimidine ring, phenyl group, butanamide chain, and trifluoroethyl group in 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide makes it unique. This specific arrangement imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
属性
IUPAC Name |
4-(6-oxo-4-phenylpyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)10-20-14(23)7-4-8-22-11-21-13(9-15(22)24)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPKBOUEVWLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2766143.png)
![1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2766144.png)

![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)

![2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2766150.png)


![8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766156.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)
![2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2766158.png)
![3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2766162.png)
